molecular formula C8H6Cl2O3S B1365615 Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- CAS No. 106904-10-3

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

Cat. No. B1365615
M. Wt: 253.1 g/mol
InChI Key: CLCPHXRHYYEUME-UHFFFAOYSA-N
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Description

“Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” is a chemical compound with the molecular formula C8H6Cl2O3S1. It is also known by other names such as “2-chloro-4-methylsulfonylbenzoyl chloride” and "2-chloro-4-(methylsulphonyl)benzoyl chloride"1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-”. However, benzoyl chloride compounds are typically synthesized through the reaction of the corresponding benzoic acid with thionyl chloride or phosphorus trichloride.



Molecular Structure Analysis

The molecular structure of “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom1. The InChI code for this compound is InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H31.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-”. Benzoyl chloride compounds are typically reactive and can participate in various organic reactions such as Friedel-Crafts acylation.



Physical And Chemical Properties Analysis

“Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” has a molecular weight of 253.10 g/mol1. It has a computed XLogP3-AA value of 2.3, indicating its relative lipophilicity1. It has no hydrogen bond donors and 3 hydrogen bond acceptors1. The compound has a topological polar surface area of 59.6 Ų1.


Scientific Research Applications

  • Synthesis of Novel Heterocycles : The compound was used in synthesizing novel heterocycles, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, representing a new ring system (Coppo & Fawzi, 1998).

  • Development of Na+/H+ Antiporter Inhibitors : This compound played a role in the development of potent benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

  • Convenient Preparation Method : A study described a convenient preparation method for 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, showcasing cost-effective and environmentally friendly production techniques (Yin, 2002).

  • 'Green' Methodology in Benzoylation : Benzoyl cyanide in ionic liquid was used as a green alternative for efficient and selective benzoylation of nucleosides, showing the compound's relevance in more environmentally sustainable chemistry (Prasad et al., 2005).

  • Photolysis in Agricultural Chemistry : The compound's active product, benzobicyclon hydrolysate, was studied for its persistence and photolysis in agricultural applications, particularly in rice fields (Williams et al., 2018).

  • Development of Polymeric Materials : Used in the synthesis of novel poly (aryl ether sulfone ketone)s, the compound demonstrated its utility in the development of materials with excellent mechanical performance and good solubility (Ding et al., 2011).

Safety And Hazards

I’m sorry, but I couldn’t find specific safety and hazard information for “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-”. However, benzoyl chloride compounds are generally corrosive and can cause burns and eye damage. They should be handled with appropriate safety measures.


Future Directions

The future directions for the study and application of “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” are not readily available. However, benzoyl chloride compounds are important in the field of organic chemistry and could have potential applications in the synthesis of various organic compounds.


properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPHXRHYYEUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456278
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

CAS RN

106904-10-3
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Chloro-4-methanesulphonylbenzoyl)-1,3-cyclohexanedione from the acid chloride. 2-Chloro-4-methanesulphonylbenzoyl chloride (5 g) was prepared by the reaction of 2-chloro-4-methanesulphonylbenzoic acid with thionyl chloride. The acid chloride was dissolved in acetonitrile (40 ml). A mixture of 1,3-cyclohexanedione (2.24 g), potassium carbonate (6.9 g) and acetonitrile (40 ml) was stirred at room temperature for 4 hours. To this solution was added the acid chloride solution over 10 min and allowed to stir 1 hour. 1,2,4-Triazole (0.07 g) was then added and the mixture allowed to stir 16 hours at room temperature. The solvent was removed and the residue was dissolved in water and acidified. The product was extracted into dichloromethane and the solvent was dried then evaporated to give the desired product in 83.6% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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